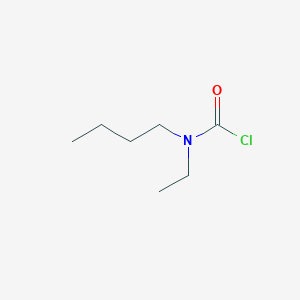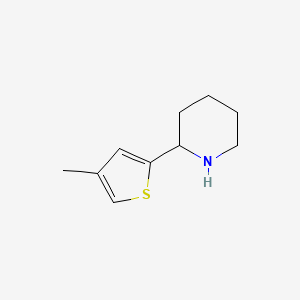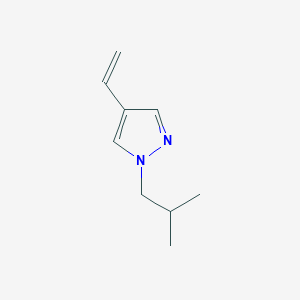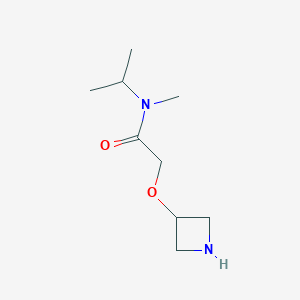![molecular formula C9H14O2 B13584977 1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
1-Methylspiro[3.3]heptane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylspiro[3.3]heptane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single carbon atom
Métodos De Preparación
The synthesis of 1-Methylspiro[3.3]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable spirocyclic precursor with a methylating agent under controlled conditions . The reaction conditions typically include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Methylspiro[3.3]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a corresponding ketone, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
1-Methylspiro[3.3]heptane-1-carboxylic acid has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methylspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The carboxylic acid group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the spirocyclic structure may enable it to fit into unique binding sites on enzymes or receptors, modulating their function. Further research is needed to fully elucidate the molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1-Methylspiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as 2,6-Dichlorospiro[3.3]heptane and 1,6-Dioxaspiro[4.5]decane . These compounds share the spirocyclic core structure but differ in their substituents and functional groups. The presence of different substituents can significantly impact their reactivity, biological activity, and potential applications. For example, the dichloro derivative may exhibit different reactivity in substitution reactions compared to the methyl derivative.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methylspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(7(10)11)5-6-9(8)3-2-4-9/h2-6H2,1H3,(H,10,11) |
Clave InChI |
TZJISXUVXQQOFH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC12CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
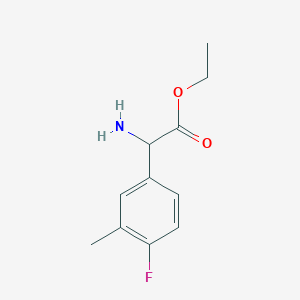
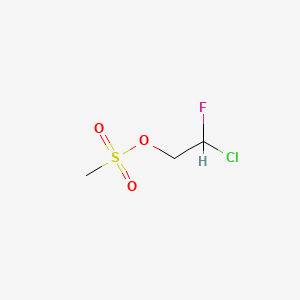
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
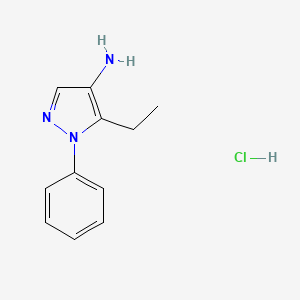
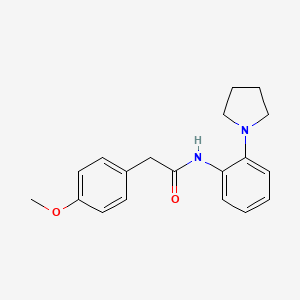
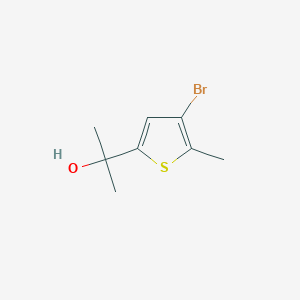
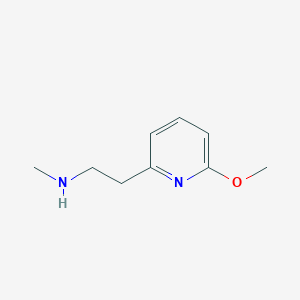
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
